molecular formula C9H16N2O2 B1528650 {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine CAS No. 1247482-72-9

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine

Cat. No.: B1528650
CAS No.: 1247482-72-9
M. Wt: 184.24 g/mol
InChI Key: SWXTYDZWGDJROQ-UHFFFAOYSA-N
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Description

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine is an organic compound that features a unique structure combining an oxazole ring with a tert-butoxy group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-Butoxy Group: This step often involves the use of tert-butyl alcohol and a suitable protecting group strategy.

    Attachment of the Methanamine Moiety: This can be done through nucleophilic substitution reactions where the oxazole ring is functionalized with a leaving group, followed by reaction with methanamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of oximes or nitriles.

    Reduction: Reduction reactions can target the oxazole ring or the tert-butoxy group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Reduced oxazole derivatives, deprotected amines

    Substitution: Substituted amines, amides, sulfonamides

Scientific Research Applications

Chemistry

In organic synthesis, {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features can be exploited to design inhibitors or modulators of biological pathways, particularly those involving enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be used to develop new drugs targeting various diseases, including cancer, infections, and neurological disorders.

Industry

The compound is also explored for its use in materials science, particularly in the development of polymers and advanced materials with specific properties such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism by which {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine moiety can form ionic or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}acetic acid: Contains a carboxylic acid group instead of a methanamine.

    {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl chloride: Features a chloride group instead of a methanamine.

Uniqueness

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)12-6-8-4-7(5-10)11-13-8/h4H,5-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXTYDZWGDJROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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